N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a furan ring, an oxadiazole moiety, and a methoxybenzamide structure, which may contribute to its pharmacological properties.
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is classified as an organic compound within the categories of oxadiazoles and amides. Its structural complexity places it among compounds of interest for drug development and research in medicinal chemistry.
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves multiple synthetic steps. The key synthetic routes include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is , with a molecular weight of approximately 246.24 g/mol. The structure consists of:
The InChI code for this compound is InChI=1S/C12H10N4O3/c1-17-10-4-2-8(3-5-10)12(15)14-11(16)9(13)6-7(12)18/h2-5H,6H2,(H,14,15)(H,13,16)
which provides a unique identifier for its chemical structure .
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves interactions with specific biological targets such as enzymes or receptors. The oxadiazole moiety may modulate enzyme activity while the furan ring could facilitate binding to proteins or nucleic acids. This interaction may lead to alterations in cellular processes that could be beneficial in therapeutic contexts .
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is typically found as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but require specific experimental data for precise values.
The compound exhibits stability under normal laboratory conditions but may be sensitive to light or moisture depending on its specific formulation. Its reactivity profile indicates potential uses in further chemical synthesis or as a pharmacological agent.
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has potential applications in scientific research focused on drug discovery and development. Its unique structural features may contribute to activities such as antimicrobial or anti-inflammatory effects. Further studies are necessary to elucidate its full range of biological activities and therapeutic potentials .
This compound represents a promising area of exploration within medicinal chemistry due to its diverse functionalities and potential applications in various fields including pharmacology and material science.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4